Cas no 2172086-87-0 ({1-3-(dimethylamino)propyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanol)
{1-3-(dimethylamino)propyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanol Chemical and Physical Properties
Names and Identifiers
-
- {1-3-(dimethylamino)propyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanol
- 2172086-87-0
- EN300-1593618
- {1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanol
-
- Inchi: 1S/C11H22N4O2/c1-9(17-4)11-10(8-16)12-13-15(11)7-5-6-14(2)3/h9,16H,5-8H2,1-4H3
- InChI Key: FUAACTZTPCWCFM-UHFFFAOYSA-N
- SMILES: O(C)C(C)C1=C(CO)N=NN1CCCN(C)C
Computed Properties
- Exact Mass: 242.17427596g/mol
- Monoisotopic Mass: 242.17427596g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 63.4Ų
{1-3-(dimethylamino)propyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1593618-0.05g |
{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanol |
2172086-87-0 | 0.05g |
$1140.0 | 2023-06-04 | ||
| Enamine | EN300-1593618-0.1g |
{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanol |
2172086-87-0 | 0.1g |
$1195.0 | 2023-06-04 | ||
| Enamine | EN300-1593618-0.25g |
{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanol |
2172086-87-0 | 0.25g |
$1249.0 | 2023-06-04 | ||
| Enamine | EN300-1593618-0.5g |
{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanol |
2172086-87-0 | 0.5g |
$1302.0 | 2023-06-04 | ||
| Enamine | EN300-1593618-1.0g |
{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanol |
2172086-87-0 | 1g |
$1357.0 | 2023-06-04 | ||
| Enamine | EN300-1593618-2.5g |
{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanol |
2172086-87-0 | 2.5g |
$2660.0 | 2023-06-04 | ||
| Enamine | EN300-1593618-5.0g |
{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanol |
2172086-87-0 | 5g |
$3935.0 | 2023-06-04 | ||
| Enamine | EN300-1593618-10.0g |
{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanol |
2172086-87-0 | 10g |
$5837.0 | 2023-06-04 | ||
| Enamine | EN300-1593618-50mg |
{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanol |
2172086-87-0 | 50mg |
$1140.0 | 2023-09-23 | ||
| Enamine | EN300-1593618-100mg |
{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanol |
2172086-87-0 | 100mg |
$1195.0 | 2023-09-23 |
{1-3-(dimethylamino)propyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanol Related Literature
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on {1-3-(dimethylamino)propyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanol
Compound Introduction: {1-3-(dimethylamino)propyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanol (CAS No. 2172086-87-0)
The compound {1-3-(dimethylamino)propyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanol, identified by its CAS number 2172086-87-0, represents a significant advancement in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The presence of multiple functional groups, including a triazole ring and an amine moiety, makes it a versatile scaffold for developing novel therapeutic agents.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds for their diverse biological activities. Among these, triazoles have emerged as pivotal structures due to their broad spectrum of pharmacological properties. The compound in question incorporates a 1H-1,2,3-triazol-4-yl group, which is known for its ability to enhance binding affinity and metabolic stability in drug molecules. This feature is particularly crucial in the design of small-molecule inhibitors targeting various disease pathways.
The amine functionality at the 3-position of the triazole ring further extends the compound's potential utility. Amines are well-documented pharmacophores that can participate in hydrogen bonding interactions with biological targets, thereby improving drug efficacy. Moreover, the dimethylamino group introduces lipophilicity to the molecule, which can be advantageous for membrane permeability and oral bioavailability. These structural attributes collectively position this compound as a promising candidate for further development.
Recent studies have highlighted the importance of incorporating flexible alkyl chains in drug candidates to optimize pharmacokinetic profiles. The presence of a 1-(dimethylamino)propyl group in this compound suggests that it may exhibit enhanced solubility and reduced toxicity compared to more rigid analogs. Additionally, the 5-(1-methoxyethyl) substituent adds another layer of structural diversity, potentially influencing both the electronic properties and solubility characteristics of the molecule.
From a synthetic perspective, {1-3-(dimethylamino)propyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanol presents an interesting challenge due to its complex connectivity. However, advancements in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have enabled the efficient assembly of triazole derivatives. These methods not only enhance yield but also allow for modular design approaches, facilitating rapid screening of analogs.
The methanol moiety at the terminal position of the molecule serves as a hydroxyl functional group that can engage in hydrogen bonding interactions within biological targets. Hydroxyl groups are frequently found in biologically active compounds due to their ability to form stable hydrogen bonds with amino acids or other polar residues in proteins. This feature makes this compound a valuable scaffold for designing molecules with enhanced binding affinity.
In conclusion, {1-3-(dimethylamino)propyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanol (CAS No. 2172086-87-0) represents a compelling example of how structural complexity can be leveraged to develop novel pharmaceutical agents. Its unique combination of functional groups and favorable physicochemical properties make it an attractive candidate for further exploration in drug discovery programs. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play an increasingly critical role in addressing unmet medical needs.
2172086-87-0 ({1-3-(dimethylamino)propyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)